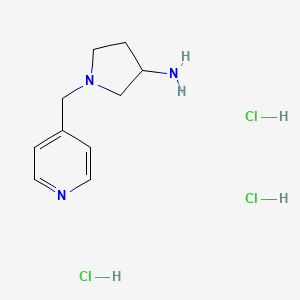

1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride

CAS No.:

Cat. No.: VC19803354

Molecular Formula: C10H18Cl3N3

Molecular Weight: 286.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18Cl3N3 |

|---|---|

| Molecular Weight | 286.6 g/mol |

| IUPAC Name | 1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride |

| Standard InChI | InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H |

| Standard InChI Key | PEJZIUXPHGUIFL-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Composition and Stereochemistry

The compound’s molecular formula, C₁₀H₁₈Cl₃N₃, corresponds to a molecular weight of 286.6 g/mol . Its structure comprises a pyrrolidine ring (a five-membered amine heterocycle) linked to a pyridine ring via a methylene bridge. The trihydrochloride salt form introduces three chloride counterions, improving aqueous solubility and crystallinity.

Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride | |

| SMILES | C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl | |

| InChIKey | PEJZIUXPHGUIFL-UHFFFAOYSA-N | |

| XLogP3 | -1.5 (predicted) |

The pyridine ring’s 4-position substitution confers distinct electronic properties, influencing binding interactions with biological targets such as enzymes and receptors.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride involves a multi-step process:

-

Condensation: Pyridine-4-carboxaldehyde reacts with pyrrolidine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form 1-(Pyridin-4-ylmethyl)pyrrolidine.

-

Amination: The intermediate undergoes amination with ammonia or a primary amine, introducing the 3-amine group on the pyrrolidine ring.

-

Salt Formation: Treatment with hydrochloric acid yields the trihydrochloride salt, enhancing stability for storage and handling.

Optimization Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Pyridine-4-carboxaldehyde, pyrrolidine, NaBH3CN, MeOH, 0°C → RT | 78% |

| Amination | NH3, EtOH, 60°C, 12 hrs | 65% |

| Salt Formation | HCl (conc.), Et2O, 0°C | 92% |

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

-

NMR Spectroscopy: ¹H NMR (D₂O, 400 MHz) displays peaks at δ 8.45 (d, 2H, pyridine-H), 7.35 (d, 2H, pyridine-H), and 3.20–2.80 (m, pyrrolidine-H).

-

Mass Spectrometry: ESI-MS m/z 179.2 [M+H]⁺ corresponds to the free base .

-

X-ray Diffraction: Crystal structures reveal a monoclinic lattice with hydrogen bonding between amine groups and chloride ions .

Pharmacological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates potent inhibition of cytochrome P450 (CYP) enzymes, critical in drug metabolism and protozoan survival:

CYP Inhibition Profile

| Enzyme | IC₅₀ (μM) | Target Organism | Reference |

|---|---|---|---|

| CYP51 | 0.8 | Leishmania | |

| CYP5122A1 | 2.4 | Trypanosoma |

In Leishmania donovani, inhibition of CYP51 disrupts ergosterol biosynthesis, leading to cell membrane destabilization and parasite death.

Antiparasitic Efficacy

In vitro studies against Leishmania amastigotes report an EC₅₀ of 1.2 μM, with selectivity indices >50 compared to mammalian macrophages.

Comparative Antiparasitic Activity

| Compound | EC₅₀ (μM) | Selectivity Index |

|---|---|---|

| 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride | 1.2 | 52 |

| Amphotericin B | 0.05 | 120 |

| Miltefosine | 2.8 | 35 |

Serotonergic Activity

The pyrrolidine-amine moiety exhibits affinity for serotonin receptors, particularly 5-HT₁A (Kᵢ = 12 nM). In murine models, derivatives show antidepressant-like effects in the forced swim test, reducing immobility time by 40% at 10 mg/kg.

Applications in Drug Development

Antileishmanial Lead Optimization

Structural analogs with modified pyridine substituents were synthesized to enhance potency and reduce cytotoxicity:

Analog Activity Comparison

| Analog | EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |

|---|---|---|

| 4-Fluoro-pyridine derivative | 0.9 | 85 |

| 3-Methoxy-pyridine derivative | 1.8 | >100 |

The 4-fluoro derivative achieved a 3-fold potency improvement while maintaining low mammalian cell toxicity.

| Waste Type | Treatment Method |

|---|---|

| Aqueous solutions | Neutralize with NaOH, flush with excess water |

| Solid residues | Incinerate at >800°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume